

comparative analysis of 2-Nitro-4-methylsulfonylbenzoic acid synthesis routes

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Compound of Interest

Compound Name: 2-Nitro-4-methylsulfonylbenzoic acid

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A Comparative Guide to the Synthesis of 2-Nitro-4-methylsulfonylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

2-Nitro-4-methylsulfonylbenzoic acid is a crucial intermediate in the synthesis of various agrochemicals and pharmaceuticals, most notably the herbicide Mesotrione.[1][2] The efficiency and safety of its synthesis are of significant interest to the chemical industry. This guide provides a comparative analysis of two prominent synthesis routes, offering experimental data, detailed protocols, and visual representations of the chemical pathways.

Comparative Analysis of Synthesis Routes

Two primary methods for the synthesis of **2-Nitro-4-methylsulfonylbenzoic acid** are the direct oxidation of 2-nitro-4-methylsulfonyltoluene and a multi-step synthesis commencing from 1-Chloro-4-methyl sulfonyl benzene. The following table summarizes the key quantitative metrics for each route.

Parameter	Route 1: Oxidation of 2-nitro-4-methylsulfonyltoluene	Route 2: Synthesis from 1-Chloro-4-methyl sulfonyl benzene
Starting Material	2-nitro-4-methylsulfonyltoluene	1-Chloro-4-methyl sulfonyl benzene
Key Reagents	Nitric acid, Sulfuric acid, Vanadium pentoxide, Oxygen	Nitric acid, Sulfuric acid, Methyl cyanoacetate, Base, Oxidizing agent
Yield	98.0% [3] [4]	>75% [1]
Purity	98.10% [3] [4]	>98% [1]
Reaction Temperature	140°C [3] [4]	25°C to 35°C (for nitration and cyanoacetylation steps) [1]
Reaction Time	Approximately 11 hours [3] [4]	Multiple steps with varying times; nitration step is around 6 hours [1]
Number of Steps	1	3

Experimental Protocols

Route 1: Oxidation of 2-nitro-4-methylsulfonyltoluene

This method involves the direct oxidation of 2-nitro-4-methylsulfonyltoluene using nitric acid in the presence of a catalyst.

Materials:

- 2-nitro-4-methylsulfonyltoluene (99% purity)
- Sulfuric acid (70% mass fraction)
- Nitric acid (68% mass fraction)
- Vanadium pentoxide (V₂O₅) powder (98% purity)

- Oxygen
- Sodium hydroxide solution (32% mass concentration) for exhaust gas absorption

Procedure:

- To a 1000 mL glass reactor equipped with a self-priming mixing device, add 600.00 g of 70% sulfuric acid.
- Activate the stirrer and add 97.83 g of 2-nitro-4-methylsulfonyltoluene and 1.95 g of vanadium pentoxide powder. Stir for 10 minutes.
- Install a condensation receiver with an exhaust gas absorption system containing sodium hydroxide solution.
- Rapidly heat the reaction mixture to 140°C.
- Slowly add 230 g of 68% nitric acid over approximately 10 hours, maintaining an oxygen feed rate of 0.1 g/min .
- After the addition of nitric acid is complete, maintain the reaction temperature at 140°C and continue stirring for about 1 hour, or until the concentration of unreacted 2-nitro-4-methylsulfonyltoluene is below 1%.
- Cool the reaction mixture to 10-20°C with stirring.
- Filter the resulting solid product.
- Wash the filter cake three times with 150 g of water.
- Dry the product to obtain **2-nitro-4-methylsulfonylbenzoic acid**. The expected yield is approximately 110.20 g (98.0%) with a purity of 98.10%.^{[3][4]}

Route 2: Synthesis from 1-Chloro-4-methyl sulfonyl benzene

This multi-step synthesis begins with the nitration of 1-Chloro-4-methyl sulfonyl benzene.

Step a: Preparation of 1-Chloro-2-nitro-4-methyl sulfonyl benzene (Chloro NMSB)

Materials:

- 1-Chloro-4-methyl sulfonyl benzene
- Sulfuric acid
- Nitric acid
- Water

Procedure:

- Charge 400 g of sulfuric acid into a reactor.
- Add 190.5 g of 1-chloro-4-methyl sulfonyl benzene to the reactor to form a reaction mixture.
- Cool the reaction mixture.
- Slowly add nitric acid (1.1 molar equivalents) over 4 hours while maintaining the reaction temperature at 30°C.
- Stir the reaction mass at 30°C for 2 hours.
- After 2 hours, quench the reaction by pouring the product mixture into 500 ml of water.
- Filter the resulting residue to obtain a wet mass.
- Dry the wet mass to yield 1-Chloro-2-nitro-4-methyl sulfonyl benzene. The reported yield is 98% with a purity of 98%.[\[1\]](#)

Step b: Preparation of methyl 2-cyano-2-(4-(methylsulfonyl)-2-nitrophenyl)acetate sodium salt (Na-Cyano NMSB)

Procedure:

- The obtained 1-Chloro-2-nitro-4-methyl sulfonyl benzene is reacted with methyl cyanoacetate using a base in a fluid medium.[\[1\]](#)

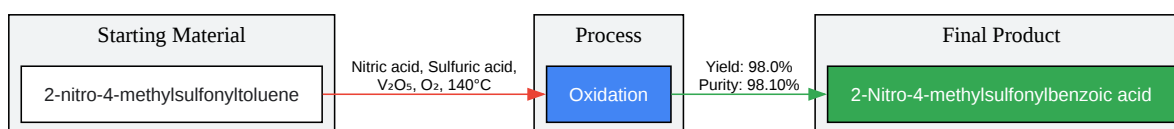
Step c: Oxidation to 2-nitro-4-methylsulfonyl benzoic acid (NMSBA)

Procedure:

- The methyl 2-cyano-2-(4-(methylsulfonyl)-2-nitrophenyl)acetate sodium salt is then oxidized using an oxidizing agent and a second base to yield the final product, 2-nitro-4-methylsulfonyl benzoic acid.[1]

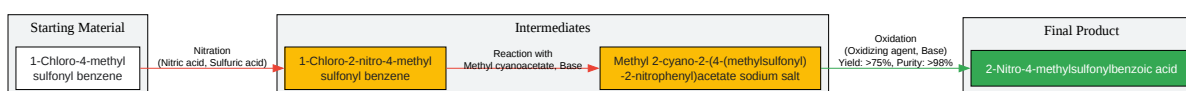
Visualizing the Synthesis Pathways

The following diagrams illustrate the logical flow of the two primary synthesis routes for **2-Nitro-4-methylsulfonylbenzoic acid**.



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Caption: Route 1: Direct oxidation of 2-nitro-4-methylsulfonyltoluene.



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Caption: Route 2: Multi-step synthesis from 1-Chloro-4-methyl sulfonyl benzene.

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